N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c18-13(12-4-5-15-20-12)16-10-7-14-17(8-10)9-11-3-1-2-6-19-11/h4-5,7-8,11H,1-3,6,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVSWYQIWVXCTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxan-2-yl methyl group, which is then reacted with 1H-pyrazol-4-yl and 1,2-oxazole-5-carboxamide under specific conditions. Common reagents used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as sodium acetate (NaOAc) and tin(II) chloride (SnCl2) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-2-yl derivatives, while reduction may produce pyrazol-4-yl derivatives.
Scientific Research Applications
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
The following compounds share structural similarities with the target molecule, particularly in their pyrazole and oxazole/thiadiazole frameworks:
*Calculated based on formula C₁₃H₁₆N₄O₃.
†Range inferred from .
Key Observations:
- Substituent Effects : The oxane group in the target compound may confer improved solubility compared to methyl or nitroaryl substituents in analogs due to its oxygen-rich ether ring .
- Bioactivity : 1,3,4-Thiadiazole derivatives () exhibit antimicrobial activity against E. coli and C. albicans, suggesting that the oxazole-carboxamide scaffold in the target compound could share similar bioactivity if electronic properties (e.g., electron-withdrawing carboxamide) are conserved .
- Conformational Flexibility : The oxane ring’s six-membered structure may enhance binding affinity to biological targets compared to smaller rings like oxolane (five-membered) in analogs .
Pharmacological and Functional Divergence
- Antimicrobial Activity: Thiadiazole derivatives in show moderate-to-strong activity against B. mycoides and C. albicans, attributed to nitroaryl groups enhancing membrane penetration.
Receptor Targeting :
- highlights pyrazole-methyl-imidazole derivatives as GPR139 antagonists for depression treatment. The target compound’s pyrazole-oxazole core could interact with similar receptors, but its oxane substituent might alter selectivity compared to phenyl or ethyl groups in patent examples .
Biological Activity
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and the underlying mechanisms that may contribute to its pharmacological effects.
Chemical Structure and Properties
The compound features a pyrazole ring, an oxazole moiety, and an oxan group. The structural complexity of this compound suggests a diverse range of interactions with biological targets, which can lead to various therapeutic applications.
| Component | Description |
|---|---|
| Pyrazole Ring | A five-membered aromatic ring containing two nitrogen atoms, known for its role in enzyme inhibition. |
| Oxazole Moiety | A heterocyclic compound that may enhance the compound's bioactivity. |
| Oxan Group | Contributes to the molecular stability and potential reactivity of the compound. |
Antiinflammatory Properties
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. In particular, studies have shown that compounds with similar structures can inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. For instance, a series of pyrazole derivatives were evaluated for their anti-inflammatory activity using a carrageenan-induced rat paw edema model, demonstrating promising results comparable to standard anti-inflammatory drugs like ibuprofen and dexamethasone .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been documented. Compounds containing the pyrazole structure have shown efficacy against various bacterial strains including E. coli and S. aureus. The presence of specific functional groups enhances their antibacterial activity, indicating that this compound could similarly exhibit such properties if tested.
Kinase Inhibition Potential
Given the structural features of this compound, there is potential for kinase inhibition. Kinases are critical in regulating numerous cellular processes, and compounds with similar functionalities have been explored as inhibitors in cancer therapy. The specific interactions of this compound with kinase targets remain to be elucidated through further research.
The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound may interact with various molecular targets including enzymes and receptors:
- Enzyme Inhibition : The pyrazole ring may facilitate binding to active sites of enzymes like COX or kinases.
- Receptor Modulation : The oxazole moiety could influence receptor interactions leading to altered signaling pathways.
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Pyrazole Ring : Initiated through the reaction of hydrazine with β-diketones.
- Cyclization to Form Oxazole : Achieved by reacting α-hydroxy ketones with amides under dehydrating conditions.
- Introduction of Oxan Group : Via nucleophilic substitution reactions.
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Anti-inflammatory Study : A series of pyrazole derivatives showed up to 85% inhibition of TNF-alpha and IL-6 at specific concentrations compared to standard drugs .
- Antimicrobial Evaluation : Compounds were screened against multiple bacterial strains revealing significant activity against Bacillus subtilis and E. coli, suggesting potential for further development in antimicrobial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
